molecular formula C44H74O14 B2539275 Ginsenoside Rs3 CAS No. 194861-70-6

Ginsenoside Rs3

Número de catálogo: B2539275
Número CAS: 194861-70-6
Peso molecular: 827.062
Clave InChI: HDOVPYFFNMNHIW-YANHYASXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ginsenoside Rs3 is a genuine dammarane-type triterpenoid saponin isolated from the methanol extracts of Korean red ginseng (Panax ginseng C.A. Meyer). It is one of the many bioactive compounds found in ginseng, known for its diverse pharmacological properties. The chemical structure of this compound is characterized by a protopanaxadiol backbone with glycosidic linkages, specifically 3-O-[6"-O-acetyl-β-D-glucopyranosyl (1→2)-β-D-glucopyranoside] .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Ginsenoside Rs3 involves the extraction of red ginseng followed by chromatographic separation. The red ginseng is milled and extracted with methanol at room temperature. The methanol extract is then defatted with n-hexane and further extracted with n-butanol. The butanol layer is subjected to repeated silica gel column chromatography using various solvent systems such as chloroform-methanol-water and n-butanol-ethyl acetate-water to isolate this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from red ginseng roots. The process includes milling, solvent extraction, defatting, and chromatographic purification. Advances in synthetic biology have also enabled the production of ginsenosides through engineered microbial systems, which can be optimized for higher yields and cost-effectiveness .

Análisis De Reacciones Químicas

Formation Pathways of Ginsenoside Rs3

This compound is primarily formed through decarboxylation and dehydration reactions during ginseng processing. Key transformations include:

1.1 Decarboxylation of Malonyl-Ginsenosides
Malonyl-ginsenosides (e.g., malonyl-ginsenoside Rb2 and Rc) undergo decarboxylation during heat processing to form Rs3. This reaction eliminates the malonyl group, resulting in the loss of CO₂ and the formation of less polar compounds .

1.2 Dehydration of Protopanaxadiol (PPD) Derivatives
Rs3 is also derived from dehydration reactions of PPD-type ginsenosides like Rg3. For example:

  • Rg3 → Rs3 (via dehydration at C-20)

Structural and Stereochemical Considerations

This compound exists as 20(S) and 20(R) epimers , with distinct biological activities. The hydroxyl stereochemistry at carbon-20 significantly influences its pharmacological effects .

Property 20(S)-Epimer 20(R)-Epimer
Structure Dammarane-type saponin with diol groupSame backbone but inverted hydroxyl
Activity Selective elevation of p53/p21WAF1Similar mechanisms but variable potency
Source Steamed ginseng roots Steamed ginseng roots

Processing-Induced Transformations

The synthesis of Rs3 is heavily influenced by processing methods :

3.1 Heat Treatment

  • Steaming : Promotes decarboxylation and dehydration, converting malonyl-ginsenosides (e.g., Rb2, Rc) into Rs3 .

  • Optimal Conditions : Acidic environments (pH < 3) and temperatures above 60°C enhance Rs3 formation .

3.2 Acidic Conditions

  • Catalytic Role : Hydrochloric acid (HCl) accelerates the conversion of PPD-type ginsenosides (e.g., Rg3) into Rs3 via selective elimination of glycosidic bonds .

Biologically Relevant Reactions

Rs3 exhibits pro-apoptotic activity through p53/p21WAF1 upregulation. Key mechanistic insights:

  • Cell Cycle Arrest : Induces G1/S phase arrest at low concentrations (0.1–5 µM) .

  • DNA Fragmentation : Causes apoptosis at higher doses (10–25 µM) .

Quantitative and Analytical Data

Analytical Parameter Value Source
Molecular Formula C₄₄H₇₄O₁₄ UPLC-Q-TOF/MS
Mass Accuracy ±10 ppm TOF-MS
Retention Time 23.45 minutes UPLC
Epimer Ratio Variable (dependent on processing) HPLC-MS

Key Research Findings

  • Structural Diversity : Rs3 coexists with other dehydration products like Rs4 and Rs5, formed via sequential elimination reactions .

  • Therapeutic Potential : Shows anticancer activity (e.g., against SK-HEP-1 cells) linked to its diol-type structure .

  • Stability : Less stable than polar ginsenosides, requiring controlled processing to optimize yields .

This synthesis highlights the interplay between chemical transformations and biological efficacy in ginseng processing, emphasizing the need for precise control of reaction conditions to maximize Rs3 production.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Ginsenoside Rs3 has a unique chemical structure characterized by a protopanaxadiol backbone with specific glycosidic linkages. Its pharmacological effects are attributed to its ability to modulate cell signaling pathways, particularly those related to apoptosis and cell cycle regulation. Research indicates that this compound selectively elevates the protein levels of p53 and p21WAF1, leading to apoptosis in cancer cells while also causing cell cycle arrest at the G1/S boundary at lower concentrations .

Anticancer Applications

Mechanisms of Action:

  • Apoptosis Induction: this compound has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma cells (SK-HEP-1), through the upregulation of tumor suppressor proteins .
  • Cell Cycle Regulation: It effectively arrests the cell cycle, which can inhibit tumor growth and proliferation .

Case Studies:

  • A study demonstrated that prolonged oral administration of red ginseng extract containing this compound reduced tumor incidence in animal models exposed to carcinogens .
  • Another investigation highlighted its potential in combination therapies for enhancing the efficacy of existing chemotherapeutic agents, thus minimizing drug resistance .

Cardiovascular Health

This compound exhibits protective effects on cardiovascular health through several mechanisms:

  • Vasodilation: It enhances nitric oxide production, promoting vascular function and reducing hypertension-related remodeling .
  • Cardiac Protection: Studies indicate that this compound can improve cardiac function post-ischemia by modulating ion channel activity and reducing oxidative stress .

Data Table: Cardiovascular Effects of this compound

StudyFindings
Improved endothelial function via increased NO production
Reduced myocardial infarction size in ischemia models
Enhanced cardiac function in rats post-coronary artery ligation

Metabolic Disorders

This compound is also being researched for its potential benefits in metabolic disorders such as diabetes:

  • Anti-diabetic Effects: It has been shown to improve glucose metabolism and reduce insulin resistance in diabetic models .
  • Oxidative Stress Reduction: The compound's antioxidant properties help mitigate cellular damage associated with metabolic syndrome .

Industrial Applications

Due to its diverse pharmacological properties, this compound is being explored for use in:

  • Functional Foods: Its health benefits make it a candidate for incorporation into dietary supplements aimed at improving overall health.
  • Cosmetics: The compound's antioxidant properties are beneficial for skin health, leading to potential applications in cosmetic formulations.

Comparación Con Compuestos Similares

Ginsenoside Rs3 is unique among ginsenosides due to its specific glycosidic linkages and acetylation pattern. Similar compounds include:

This compound stands out due to its unique chemical structure, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Actividad Biológica

Ginsenoside Rs3 is a diol-type saponin derived from the roots of Panax ginseng, known for its various biological activities, particularly in cancer treatment. This article explores the compound's mechanisms, effects on cell cycle regulation, apoptosis induction, and potential therapeutic applications, backed by case studies and research findings.

Overview of this compound

This compound is a relatively new compound that has garnered attention due to its selective biological activity. It has been shown to induce apoptosis in cancer cells while also affecting key regulatory proteins involved in cell cycle progression.

  • Cell Cycle Regulation :
    • This compound selectively elevates the levels of p53 and p21WAF1 , leading to cell cycle arrest at the G1/S boundary. This was observed in SK-HEP-1 cells at lower concentrations (0.1-5 µM) and apoptosis at higher concentrations (10-25 µM) .
    • The compound downregulates cyclin-dependent kinase activities, which are crucial for cell cycle progression, thereby inhibiting cancer cell proliferation .
  • Induction of Apoptosis :
    • The induction of apoptosis by this compound is associated with the elevation of p53 and p21WAF1 levels, which are critical for the apoptotic pathway .
    • Studies have demonstrated that this compound can lead to morphological changes in cells indicative of apoptosis, such as DNA fragmentation and changes detected through flow cytometry .

Table 1: Biological Activities of this compound

ActivityMechanismReference
Cell Cycle ArrestElevation of p53 and p21WAF1; downregulation of cyclin-dependent kinases
Apoptosis InductionInduces DNA fragmentation; morphological changes in cancer cells
Anticancer EffectsSuppresses growth in various cancer cell lines; potential for use in combination therapies
Immune ModulationEnhances immune response; stimulates lymphocyte proliferation

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Hepatocellular Carcinoma : In a study involving SK-HEP-1 cells, treatment with this compound resulted in significant apoptosis, demonstrating its potential as a therapeutic agent against liver cancer .
  • Combination Therapies : Research indicates that this compound may enhance the efficacy of other anticancer drugs when used in combination, potentially improving treatment outcomes for patients with resistant cancers .

Propiedades

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H74O14/c1-22(2)11-10-15-44(9,53)24-12-17-43(8)31(24)25(47)19-29-41(6)16-14-30(40(4,5)28(41)13-18-42(29,43)7)57-39-37(35(51)32(48)26(20-45)55-39)58-38-36(52)34(50)33(49)27(56-38)21-54-23(3)46/h11,24-39,45,47-53H,10,12-21H2,1-9H3/t24-,25+,26+,27+,28-,29+,30-,31-,32+,33+,34-,35-,36+,37+,38-,39-,41-,42+,43+,44-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMCLUKPDAUYFA-BYZJAHJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H74O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

827.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194861-70-6
Record name Ginsenoside Rs3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194861706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.